Cas no 5467-64-1 (Acetamide,N-[2-(acetyloxy)phenyl]-)
![Acetamide,N-[2-(acetyloxy)phenyl]- structure](https://www.kuujia.com/scimg/cas/5467-64-1x500.png)
Acetamide,N-[2-(acetyloxy)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-[2-(acetyloxy)phenyl]-
- (2-acetamidophenyl) acetate
- 2-AMINOPHENOL-N,O-DIACETATE
- 1-acetoxy-2-acetylamino-benzene
- 1-Acetoxy-2-acetylamino-benzol
- 2-acetamidophenyl acetate
- 2-Acetoxyacetanilide
- DTXSID70282351
- NSC 25534
- NSC-25534
- N-[2-(Acetyloxy)phenyl]acetamide
- SCHEMBL8886874
- AKOS002384384
- N,O-Diacetyl-o-aminophenol
- NSC25534
- 5467-64-1
-
- Inchi: InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-6-10(9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
- InChI Key: UGTVVIHMAMPKJT-UHFFFAOYSA-N
- SMILES: CC(=O)NC1=CC=CC=C1OC(=O)C
Computed Properties
- Exact Mass: 193.07400
- Monoisotopic Mass: 193.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 55.4A^2
Experimental Properties
- Density: 1.206
- Boiling Point: 369.2°C at 760 mmHg
- Flash Point: 177.1°C
- Refractive Index: 1.561
- PSA: 55.40000
- LogP: 1.64330
Acetamide,N-[2-(acetyloxy)phenyl]- Security Information
Acetamide,N-[2-(acetyloxy)phenyl]- Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Acetamide,N-[2-(acetyloxy)phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG21742-5g |
2-AMINOPHENOL-N,O-DIACETATE |
5467-64-1 | 99% | 5g |
$760.00 | 2024-04-19 | |
A2B Chem LLC | AG21742-1g |
2-AMINOPHENOL-N,O-DIACETATE |
5467-64-1 | 99% | 1g |
$180.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645474-5g |
2-Acetamidophenyl acetate |
5467-64-1 | 98% | 5g |
¥8752.00 | 2024-05-09 | |
1PlusChem | 1P00DCCU-1g |
2-AMINOPHENOL-N,O-DIACETATE |
5467-64-1 | 99% | 1g |
$227.00 | 2025-02-26 | |
1PlusChem | 1P00DCCU-250mg |
2-AMINOPHENOL-N,O-DIACETATE |
5467-64-1 | 99% | 250mg |
$125.00 | 2025-02-26 | |
A2B Chem LLC | AG21742-250mg |
2-AMINOPHENOL-N,O-DIACETATE |
5467-64-1 | 99% | 250mg |
$90.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645474-250mg |
2-Acetamidophenyl acetate |
5467-64-1 | 98% | 250mg |
¥1302.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645474-1g |
2-Acetamidophenyl acetate |
5467-64-1 | 98% | 1g |
¥2420.00 | 2024-05-09 | |
1PlusChem | 1P00DCCU-5g |
2-AMINOPHENOL-N,O-DIACETATE |
5467-64-1 | 99% | 5g |
$900.00 | 2025-02-26 |
Acetamide,N-[2-(acetyloxy)phenyl]- Related Literature
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1. CCCXXII.—The interaction of nitroaminophenols with sulphonyl chloridesFrank Bell J. Chem. Soc. 1931 2343
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2. Synthesis of 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by palladium acetateBiying Wang,Chengfei Jiang,Jiasheng Qian,Shuwei Zhang,Xiaodong Jia,Yu Yuan Org. Biomol. Chem. 2018 16 101
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3. The chemistry of trisulphenamides [N(SR)3]. Part I. Preparation, thermal decomposition, and reactions of tribenzenesulphenamide [N(SPh)3]Derek H. R. Barton,Ian A. Blair,Philip D. Magnus,Robert K. Norris J. Chem. Soc. Perkin Trans. 1 1973 1031
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4. CCLXVII.—Halogen derivatives of o- and p-azophenolLouis Hunter,Ronald Sidney Barnes J. Chem. Soc. 1928 2051
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5. CCLXVIII.—The preparation of some halogenoaminophenols. Part I. Mixed tetrahalogen derivatives of o-azophenol. Part II. Halogen derivatives of p-hydroxyazobenzeneLouis Hunter,Ronald Sidney Barnes J. Chem. Soc. 1928 2058
Additional information on Acetamide,N-[2-(acetyloxy)phenyl]-
Comprehensive Overview of Acetamide, N-[2-(acetyloxy)phenyl]- (CAS No. 5467-64-1)
Acetamide, N-[2-(acetyloxy)phenyl]- (CAS No. 5467-64-1) is a specialized organic compound with a unique molecular structure that combines an acetamide moiety with a phenyl ring modified by an acetyloxy group. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug synthesis and material science. Researchers often search for "Acetamide derivatives" or "N-substituted acetamides" to explore its reactivity and utility in modern chemistry.
The compound's structure features a phenylacetamide backbone, which is a common scaffold in medicinal chemistry. Its acetyloxy substitution at the ortho position introduces steric and electronic effects that influence its chemical behavior. Recent studies highlight its role as an intermediate in the synthesis of bioactive molecules, particularly those targeting inflammation and metabolic disorders. Keywords like "ortho-substituted phenylacetamides" and "acetyloxy phenyl derivatives" are frequently used in academic literature to describe its properties.
In the context of green chemistry, Acetamide, N-[2-(acetyloxy)phenyl]- has been investigated for its compatibility with sustainable synthesis methods. With growing interest in "eco-friendly chemical processes" and "biodegradable intermediates," this compound's potential for low-toxicity applications aligns with current industry trends. Its stability under mild conditions makes it a candidate for catalytic transformations, a topic often queried as "catalysis with acetamide derivatives."
Analytical characterization of CAS No. 5467-64-1 typically involves techniques such as NMR spectroscopy, HPLC, and mass spectrometry. Researchers searching for "spectral data of N-acetylated phenylacetamides" or "HPLC methods for acetamide analysis" will find this compound's well-documented profiles valuable. Its melting point, solubility in organic solvents, and crystalline properties are also frequently cited in material science discussions.
The compound's safety profile and handling precautions are often queried under terms like "acetamide derivative safety" and "phenylacetamide storage conditions." While not classified as hazardous under standard protocols, proper laboratory practices are recommended. Its thermal stability data is particularly relevant for industrial applications, where "high-temperature stability of aromatic acetamides" is a common research focus.
In pharmaceutical contexts, the metabolic fate of N-[2-(acetyloxy)phenyl]acetamide has been studied in relation to prodrug design. Searches for "acetyloxy as a prodrug moiety" or "phenylacetamide bioavailability" often reference this compound's unique hydrolysis characteristics. Recent patents have explored its derivatives for targeted drug delivery systems, aligning with the trending topic of "precision medicine intermediates."
From a commercial perspective, CAS No. 5467-64-1 is available through specialty chemical suppliers, with purity grades ranging from 95% to 99%. Procurement-related searches such as "high-purity N-acetyl phenylacetamide" or "bulk acetamide derivatives" reflect market demand. Its pricing trends and global availability are monitored by industry analysts tracking the "fine chemicals market" sector.
Future research directions for this compound may explore its potential in polymer chemistry, where queries like "acetamide-based monomers" and "aromatic polyamides" indicate growing interest. Its electron-rich aromatic system makes it a candidate for advanced materials development, particularly in conductive or photoactive applications—a hot topic in "organic electronic materials" research.
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